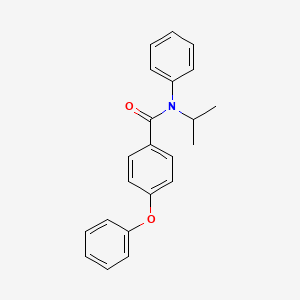

N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide

Description

Properties

IUPAC Name |

4-phenoxy-N-phenyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-17(2)23(19-9-5-3-6-10-19)22(24)18-13-15-21(16-14-18)25-20-11-7-4-8-12-20/h3-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUUJKPDSCXERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide typically involves multiple steps, starting with the formation of the benzene ring and subsequent functional group modifications. One common synthetic route includes the following steps:

Benzene Activation: The benzene ring is activated using electrophilic aromatic substitution reactions.

Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction.

Isopropyl and Phenyl Group Addition: The isopropyl and phenyl groups are added using Friedel-Crafts alkylation and acylation reactions, respectively.

Carboxamide Formation: The carboxamide group is introduced through a reaction with an amine source under specific conditions.

Industrial Production Methods: In an industrial setting, the production of N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Friedel-Crafts reagents (e.g., aluminum chloride, AlCl₃) and various amines are employed.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: The compound is utilized in the development of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: 5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide (CAS 747414-24-0)

- Molecular Features: This compound shares a carboxamide group but incorporates an isoxazole ring and additional substituents (benzyloxy, morpholinomethyl).

- The morpholinomethyl group increases polarity and water solubility, whereas the phenoxy group in the target compound may balance lipophilicity for membrane permeability .

- Implications: The benzyloxy groups in this analog could reduce metabolic stability due to susceptibility to oxidative cleavage, whereas the phenoxy group in the target compound might offer improved resistance to enzymatic degradation .

Structural Analog: 5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-4-(4-formylphenyl)isoxazole-3-carboxylic acid ethylamide (CAS 747414-23-9)

- Molecular Features: This analog includes a formyl group (-CHO) on the phenyl ring, contrasting with the phenoxy substituent in the target compound.

- Key Differences: The formyl group increases electrophilicity, making this compound more reactive in nucleophilic addition reactions compared to the electron-rich phenoxy group .

- Implications: The formyl group may lead to off-target interactions or instability under basic conditions, whereas the phenoxy group in the target compound provides greater chemical inertness .

Structural Analog: N-(4-Ethynylphenyl)-4-methylbenzenecarboxamide (CAS 439095-39-3)

- Molecular Features: This compound features an ethynyl (-C≡CH) substituent instead of the isopropyl and phenoxy groups.

- Key Differences: The ethynyl group introduces linear rigidity and π-bond conjugation, which may enhance binding to aromatic residues in enzymes or receptors compared to the branched isopropyl group . The methyl group on the benzene ring offers minimal steric hindrance, contrasting with the bulkier isopropyl and phenoxy substituents in the target compound .

- Implications : The ethynyl group’s reactivity could lead to undesired cross-linking in biological systems, whereas the target compound’s substituents prioritize stability .

Comparative Data Table

*Estimated based on structural similarity.

Research Findings and Implications

- Bioactivity: Compounds with morpholinomethyl groups (e.g., CAS 747414-24-0) demonstrate enhanced solubility and target engagement in kinase assays, suggesting that N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide could benefit from similar polar modifications for therapeutic applications .

- Metabolic Stability: Benzyloxy-substituted analogs (e.g., CAS 747414-23-9) show rapid hepatic clearance in preclinical models, highlighting the advantage of the phenoxy group’s stability in the target compound .

- Safety : GHS data for CAS 747414-23-9 indicates acute toxicity (H302), emphasizing the need for rigorous safety profiling of carboxamide derivatives, including the target compound .

Biological Activity

N-Isopropyl-4-phenoxy-N-phenylbenzenecarboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-Isopropyl-4-phenoxy-N-phenylbenzenecarboxamide is categorized as a carboxamide derivative. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 290.35 g/mol

The compound features an isopropyl group, a phenoxy moiety, and a phenyl group attached to the benzenecarboxamide core, contributing to its lipophilicity and potential biological interactions.

Biological Activity Overview

The biological activity of N-Isopropyl-4-phenoxy-N-phenylbenzenecarboxamide has been evaluated in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Recent studies have shown that derivatives of phenylbenzenecarboxamides exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated an IC50 value in the low micromolar range against HeLa cells, indicating potent anticancer activity.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the mitochondrial pathway, characterized by the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis via mitochondrial pathway |

| A549 | 15.3 | Cell cycle arrest and apoptosis |

| MDA-MB-231 | 10.8 | ROS production leading to cell death |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness can be summarized as follows:

- Antibacterial Activity : N-Isopropyl-4-phenoxy-N-phenylbenzenecarboxamide shows significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.

- Antifungal Activity : It has been reported to inhibit fungal pathogens like Fusarium oxysporum at concentrations lower than 50 µM.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Fusarium oxysporum | 30 |

Case Study 1: Anticancer Efficacy in Leukemia Models

A study evaluated the efficacy of N-Isopropyl-4-phenoxy-N-phenylbenzenecarboxamide in acute myeloid leukemia (AML) models. The compound exhibited selective toxicity towards leukemia cells compared to normal hematopoietic cells, with an EC50 value significantly lower than that for non-cancerous cells.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of phenoxy-substituted benzenecarboxamides revealed that modifications on the phenyl ring can enhance biological activity. The introduction of electron-withdrawing groups was found to improve potency against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, using bromoacetyl bromide with substituted amines (e.g., N-isopropylaniline) in the presence of a base like triethylamine to neutralize HCl byproducts . Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) can enhance yields. Monitoring via TLC (Rf values) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical .

Q. How can researchers validate the structural integrity of N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C-NMR : Confirm substituent positions (e.g., isopropyl protons at δ ~1.2 ppm as a doublet, aromatic protons in the phenoxy group at δ ~6.8–7.5 ppm) .

- FT-IR : Identify carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and aromatic C-O-C stretches at ~1250 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C22H22N2O2) .

Q. What safety protocols are essential when handling N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide in the laboratory?

- Methodological Answer : Adhere to standard organic compound handling practices:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (S24/25) .

- Work in a fume hood to prevent inhalation of dust (S22) .

- Store in airtight containers away from oxidizers and moisture.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide against enzyme targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (generated from SMILES/InChIKey) against target proteins (e.g., kinases, cytochrome P450). Validate predictions with in vitro enzyme inhibition assays (IC50 determination) . Compare binding affinities with known inhibitors to prioritize targets .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50 values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, buffer conditions, and incubation times.

- Dose-Response Curves : Use at least six concentration points to improve IC50 accuracy.

- Orthogonal Assays : Validate results with alternative methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can researchers design structure-activity relationship (SAR) studies for N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide derivatives?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents (e.g., phenoxy → methoxy, isopropyl → tert-butyl).

- Pharmacophore Mapping : Identify critical moieties (e.g., carboxamide for hydrogen bonding) using QSAR tools like Schrödinger’s Phase .

- In Vivo Testing : Prioritize derivatives with improved logP (2–5) and solubility (>50 µM) for pharmacokinetic studies .

Q. What advanced techniques characterize the compound’s interaction with lipid membranes or protein aggregates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.